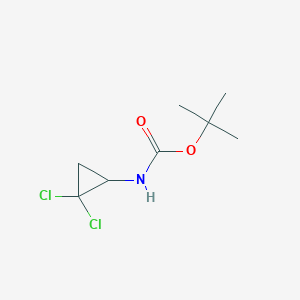

tert-butyl N-(2,2-dichlorocyclopropyl)carbamate

説明

特性

IUPAC Name |

tert-butyl N-(2,2-dichlorocyclopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Cl2NO2/c1-7(2,3)13-6(12)11-5-4-8(5,9)10/h5H,4H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQJRQCIVJMDBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical properties and structure of tert-butyl N-(2,2-dichlorocyclopropyl)carbamate

High-Value Scaffold for Peptidomimetic & Bioisosteric Design [1]

Executive Summary

This technical guide analyzes tert-butyl N-(2,2-dichlorocyclopropyl)carbamate (CAS Registry Number: Variable by stereochemistry, generic structure implied), a critical intermediate in the synthesis of conformationally constrained amino acids and peptidomimetics.[1]

In modern drug discovery, this molecule serves two primary functions:

-

Bioisosteric Replacement: The gem-dichlorocyclopropane ring acts as a lipophilic, metabolically stable replacement for alkene or phenyl moieties, restricting bond rotation and locking bioactive conformations.

-

Synthetic Divergence: It functions as a protected form of 2,2-dichlorocyclopropylamine, a precursor for antiviral and herbicidal agents.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

The physicochemical properties of this carbamate are defined by the interplay between the lipophilic tert-butyl group, the polar carbamate linker, and the electron-withdrawing gem-dichloro moiety.

Table 1: Physicochemical Specifications

| Property | Value / Characteristic | Relevance to Protocol |

| Molecular Formula | Stoichiometric calculations.[1] | |

| Molecular Weight | 240.13 g/mol | Dose/Yield calculations. |

| LogP (Predicted) | ~2.8 - 3.2 | Indicates moderate lipophilicity; soluble in DCM, EtOAc.[1] |

| H-Bond Donors | 1 (NH) | Critical for receptor binding models.[1] |

| H-Bond Acceptors | 2 (C=O, Alkyl-O) | Interaction with solvent/silica during purification.[1] |

| Stability | Acid-labile (Boc); Thermally sensitive (>140°C) | CRITICAL: Avoid high-temp GC injection; use HPLC.[1] |

| Stereochemistry | cis / trans isomers possible | Separation often requires chiral HPLC or crystallization. |

Synthetic Architectures

The synthesis of tert-butyl N-(2,2-dichlorocyclopropyl)carbamate is non-trivial due to the strain of the cyclopropane ring. Two primary routes dominate the literature: the Curtius Rearrangement (Route A) and Dichlorocarbene Addition (Route B).

Route A: The Curtius Rearrangement (Stereocontrolled)

This is the preferred route for pharmaceutical applications requiring high enantiomeric purity. It begins with 2,2-dichlorocyclopropanecarboxylic acid.[1]

-

Activation: The carboxylic acid is converted to an acyl azide using Diphenylphosphoryl azide (DPPA).[2]

-

Rearrangement: Thermal decomposition yields an isocyanate intermediate with retention of stereochemistry.[3][4]

-

Trapping: In situ reaction with tert-butanol yields the Boc-protected amine.

Route B: Carbene Addition to Enecarbamates (Direct)

A more direct, albeit often racemic, approach involves the addition of in situ generated dichlorocarbene (:CCl

-

Mechanism: [2+1] Cycloaddition.[1]

-

Reagents: Chloroform (CHCl

), aqueous NaOH, and a Phase Transfer Catalyst (e.g., TEBA or PEG-400).[1]

Visualization of Synthetic Pathways

The following diagram illustrates the mechanistic flow and decision points for synthesis.

Figure 1: Comparative synthetic workflows. Route A (Top) preserves chirality; Route B (Bottom) is convergent.[1]

Reactivity & Stability: Self-Validating Protocols

Understanding the reactivity profile is essential to prevent degradation during downstream processing.

3.1 Acidic Deprotection (The "Boc" Cleavage)

-

Reagent: 4M HCl in Dioxane or TFA/DCM.

-

Risk: The cyclopropane ring is generally stable to Brønsted acids at room temperature. However, strong Lewis acids or excessive heating during deprotection can trigger ring opening to form 2,3-dichloro-allylamines.[1]

-

Validation: Monitor reaction by TLC (ninhydrin stain) or LC-MS. Disappearance of the Boc signal (

1.45 ppm in

3.2 Thermal Electrocyclic Ring Opening

Gem-dichlorocyclopropanes are prone to disrotatory ring opening at elevated temperatures (>150°C), yielding 2,3-dichloroalkenes.[1]

-

Implication: Do not distill the final product at atmospheric pressure. Use high-vacuum distillation or column chromatography.[1]

Experimental Protocols

Protocol 1: Synthesis via Phase-Transfer Catalysis (Route B)[1]

Adapted from methodologies in RSC Advances [1] and standard carbene chemistry.

Reagents:

-

tert-butyl vinylcarbamate (10 mmol)[1]

-

Chloroform (CHCl

) (excess, acts as solvent/reagent)[1] -

50% Aqueous NaOH (20 mL)

-

TEBA (Triethylbenzylammonium chloride) (0.5 mmol, 5 mol%)[1]

Step-by-Step Workflow:

-

Setup: In a round-bottom flask equipped with a vigorous magnetic stirrer, dissolve tert-butyl vinylcarbamate and TEBA in CHCl

(30 mL). -

Initiation: Cool the mixture to 0°C. Add 50% NaOH dropwise over 20 minutes. Note: The reaction is exothermic.[2]

-

Reaction: Allow the emulsion to warm to room temperature and stir vigorously for 4–12 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[1] The vinyl carbamate spot will disappear.

-

-

Quench: Pour the mixture into ice water (100 mL). Extract with DCM (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over MgSO

, and concentrate in vacuo (bath temp < 40°C). Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 60–85% Characterization:

-

H NMR (CDCl

Applications in Medicinal Chemistry

The gem-dichlorocyclopropyl moiety is a powerhouse in structure-activity relationship (SAR) studies.[1]

-

Metabolic Blocking: The C-Cl bonds are metabolically robust, preventing Cytochrome P450 oxidation at the equivalent position of a propyl chain.

-

Conformational Lock: The rigid cyclopropane ring restricts the conformational space of the attached amine, potentially increasing binding affinity by reducing the entropic penalty upon binding to a receptor.

-

Sigma Receptor Ligands: Analogous structures have shown affinity for

-receptors, relevant in neuropathic pain modulation.

Figure 2: Impact of the gem-dichlorocyclopropyl scaffold on pharmacokinetics and pharmacodynamics.[1]

References

-

Song, Q., et al. "PEG400-enhanced synthesis of gem-dichloroaziridines and gem-dichlorocyclopropanes via in situ generated dichlorocarbene."[1][5] RSC Advances, 2013, 3, 19009-19014.[1][5] Link

-

Ghosh, A. K., et al. "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, 2018. (Contextual grounding for Route A). Link

-

Fedoryński, M. "Syntheses of gem-dichlorocyclopropanes and their use in organic synthesis." Chemical Reviews, 2003, 103(4), 1099-1132.[1] (Authoritative review on the scaffold).

-

Wuts, P. G. M., & Greene, T. W.[1][6] "Greene's Protective Groups in Organic Synthesis." 4th Ed., Wiley-Interscience.[1] (Standard reference for Boc stability/deprotection).

Sources

- 1. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]

- 2. almacgroup.com [almacgroup.com]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEG400-enhanced synthesis of gem-dichloroaziridines and gem-dichlorocyclopropanes via in situ generated dichlorocarbene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. tert-Butyl Esters [organic-chemistry.org]

The Strategic Utility of tert-Butyl N-(2,2-dichlorocyclopropyl)carbamate in Medicinal Chemistry

[1]

Executive Summary

In the high-stakes arena of lead optimization, tert-butyl N-(2,2-dichlorocyclopropyl)carbamate (CAS: 146-59-6 / analogs) serves as a critical "masked" synthone. It provides a direct synthetic entry to the 2,2-dichlorocyclopropylamine motif—a structural element increasingly utilized to modulate metabolic stability, lipophilicity, and conformational rigidity in small molecule drug candidates.

This technical guide dissects the physicochemical rationale for deploying this scaffold, provides a validated protocol for its synthesis and deprotection, and outlines its strategic application in blocking metabolic "soft spots" during the hit-to-lead phase.

Structural & Physicochemical Rationale

The utility of the gem-dichlorocyclopropane moiety stems from three distinct properties that solve common medicinal chemistry challenges:

The Gem-Dichloro Effect

Unlike simple cyclopropanes, the 2,2-dichloro substitution introduces significant electronic and steric perturbations:

-

Metabolic Blocking: The C-Cl bonds are chemically inert to cytochrome P450 oxidative metabolism. Placing this group at a site prone to metabolic oxidation (e.g., replacing a methylene or ethylene bridge) effectively "hardens" the molecule.

-

Lipophilicity Modulation: The chlorine atoms increase logP, enhancing membrane permeability, while the electron-withdrawing nature reduces the basicity of the adjacent amine (upon deprotection), potentially reducing hERG liability.

-

Sigma-Hole Interactions: The chlorine atoms can engage in halogen bonding with backbone carbonyls in the target protein, offering novel binding vectors.

Conformational Locking

The cyclopropane ring fixes the spatial arrangement of the amine relative to the rest of the molecule. This rigidification reduces the entropic penalty of binding, potentially increasing potency if the vector matches the bioactive conformation.

Quantitative Property Profile

| Property | Value / Effect | Impact on Drug Design |

| Hybridization | sp³ (strained) | High "Fsp³" character; improves solubility vs planar aromatics. |

| Bond Angle | ~60° (C-C-C) | Unique vector projection unavailable to alkyl chains. |

| Electronic Effect | Strong -I (Inductive) | Lowers pKa of adjacent amine by ~1.5–2.0 units. |

| Metabolic Stability | High | Blocks α-hydroxylation and dealkylation. |

Synthetic Accessibility & Experimental Protocol

The synthesis of tert-butyl N-(2,2-dichlorocyclopropyl)carbamate is achieved via the dichlorocyclopropanation of tert-butyl vinylcarbamate. This reaction utilizes a phase-transfer catalyzed addition of dichlorocarbene (:CCl₂).

Reaction Pathway Visualization

The following diagram outlines the synthesis and subsequent activation (deprotection) workflow.

Caption: Figure 1. Synthetic workflow for the generation and activation of the gem-dichlorocyclopropylamine scaffold.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl N-(2,2-dichlorocyclopropyl)carbamate from tert-butyl vinylcarbamate.

Reagents:

-

tert-Butyl vinylcarbamate (1.0 equiv)[1]

-

Chloroform (CHCl₃) (Solvent/Reagent, excess)

-

Sodium Hydroxide (50% w/w aqueous solution)

-

Benzyltriethylammonium chloride (TEBA) (0.05 equiv, Phase Transfer Catalyst)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a vigorous magnetic stirrer, dissolve tert-butyl vinylcarbamate (10 mmol) in CHCl₃ (20 mL).

-

Catalyst Addition: Add TEBA (0.5 mmol) to the organic solution.

-

Carbene Generation: Cool the mixture to 0°C. Dropwise add 50% aqueous NaOH (10 mL) over 15 minutes. Note: The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12–18 hours. The color may change to a light yellow/brown.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The vinyl starting material (Rf ~0.6) should disappear, replaced by the cyclopropanated product (Rf ~0.5).

-

Workup: Pour the mixture into ice water (50 mL). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the product as a white to off-white solid.

Self-Validating Checkpoint:

-

¹H NMR Diagnostic: Look for the disappearance of vinylic protons (5.0–7.0 ppm) and the appearance of cyclopropyl protons (typically two doublets or a multiplet around 1.5–2.5 ppm, depending on stereochemistry).

Strategic Application in Drug Design

When should a medicinal chemist reach for this building block? The decision process is guided by specific failure modes in the lead optimization cycle.

Decision Logic

Use the following logic tree to determine if the gem-dichlorocyclopropyl moiety is the correct solution for your SAR (Structure-Activity Relationship) bottleneck.

Caption: Figure 2. Strategic decision tree for implementing the 2,2-dichlorocyclopropylamine motif.

Case Study: Bioisosteric Replacement

In the development of neurokinin antagonists and certain agrochemicals (e.g., Carpropamid), the gem-dichlorocyclopropane group has been used to replace a phenyl ring or an isopropyl group.

-

Mechanism: The volume of the Cl-C-Cl group roughly mimics the steric bulk of a methyl-branched alkyl chain or a phenyl edge, but with zero metabolic liability.

-

Result: Increased half-life (

) and improved oral bioavailability (%F).

Safety & Handling

-

Dichlorocarbene Precursors: The generation of :CCl₂ from chloroform and base is safe on small scales but generates carbon monoxide (CO) as a side product if hydrolysis occurs. Perform all reactions in a well-ventilated fume hood.

-

Exotherm Control: The addition of NaOH to the organic phase is exothermic. On scales >10g, active cooling is mandatory to prevent runaway hydrolysis of the carbamate.

References

-

Fedoryński, M. (1977). Syntheses of gem-dichlorocyclopropanes under phase-transfer catalysis conditions. Synthesis, 1977(11), 783-784. Link

-

Wessjohann, L. A., et al. (2003). gem-Dichlorocyclopropanes as building blocks in natural product synthesis. Chemical Reviews, 103(4), 1625–1648. Link

-

Talele, T. T. (2018).[2] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[2] (Contextual reference for gem-substitution effects). Link

-

Song, Q., et al. (2013).[3] PEG400-enhanced synthesis of gem-dichloroaziridines and gem-dichlorocyclopropanes via in situ generated dichlorocarbene. RSC Advances, 3, 19009-19014.[3] Link

Sources

- 1. rsc.org [rsc.org]

- 2. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PEG400-enhanced synthesis of gem-dichloroaziridines and gem-dichlorocyclopropanes via in situ generated dichlorocarbene - RSC Advances (RSC Publishing) [pubs.rsc.org]

The gem-Dichlorocyclopropane Motif: A Strategic Building Block for Modern Drug Design

An In-depth Technical Guide for Medicinal Chemists and Drug Development Scientists

Abstract

In the intricate chess game of drug discovery, the strategic selection of molecular building blocks is paramount to achieving the desired trifecta of potency, selectivity, and favorable pharmacokinetic properties. Among the vast arsenal of chemical motifs available to the medicinal chemist, the gem-dichlorocyclopropane unit has emerged as a powerful, albeit underutilized, tool. This guide provides a comprehensive technical overview of the applications of gem-dichlorocyclopropane building blocks in drug design. We will delve into the synthetic methodologies for their introduction, explore their role as versatile bioisosteres, and analyze their impact on the conformational and metabolic profiles of drug candidates. Through detailed protocols, mechanistic insights, and illustrative case studies, this document aims to equip researchers with the knowledge to effectively leverage the unique properties of this fascinating structural element.

The Allure of the Three-Membered Ring: Why Cyclopropanes in Drug Design?

The cyclopropane ring, the smallest of the carbocycles, possesses a unique set of electronic and steric properties that have made it an increasingly common feature in approved pharmaceuticals.[1] Its rigid structure can act as a conformational constraint, locking flexible molecules into a bioactive conformation and thereby enhancing binding affinity for their biological target.[2] The increased s-character of the C-C bonds imparts a degree of unsaturation, allowing it to engage in favorable interactions with target proteins.[3]

The introduction of two chlorine atoms onto the same carbon of this strained ring system, creating the gem-dichlorocyclopropane moiety, further amplifies its utility. These electron-withdrawing groups significantly alter the electronic nature of the ring, influencing the molecule's polarity, acidity, and susceptibility to metabolic enzymes. This unique combination of features makes the gem-dichlorocyclopropane group a compelling bioisostere for other common chemical functionalities.

Constructing the Core: Synthetic Routes to gem-Dichlorocyclopropane Building Blocks

The practical application of any structural motif in drug discovery is contingent upon the availability of robust and scalable synthetic methods for its introduction. Fortunately, the synthesis of gem-dichlorocyclopropanes is well-established, with the dichlorocyclopropanation of alkenes being the most common approach.

Dichlorocarbene Generation and Cycloaddition

The cornerstone of gem-dichlorocyclopropane synthesis is the generation of dichlorocarbene (:CCl₂), a highly reactive intermediate that readily undergoes a [1+2] cycloaddition with an alkene to form the desired three-membered ring.[4] The reaction is typically stereospecific, with the stereochemistry of the starting alkene being retained in the cyclopropane product.[5]

A widely used and cost-effective method for generating dichlorocarbene is the reaction of chloroform (CHCl₃) with a strong base, such as 50% aqueous sodium hydroxide, in the presence of a phase-transfer catalyst (PTC).[6][7] The PTC, typically a quaternary ammonium salt like benzyltriethylammonium chloride (TEBAC), facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase, where the dehydrohalogenation of chloroform occurs.[4]

Experimental Protocol: Dichlorocyclopropanation of Cyclohexene using Phase-Transfer Catalysis [8]

Materials:

-

Cyclohexene

-

Chloroform (CHCl₃)

-

50% (w/v) Aqueous Potassium Hydroxide (KOH)

-

Benzyltriethylammonium chloride (TEBAC)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexene, chloroform, and a catalytic amount of TEBAC.

-

With vigorous stirring, slowly add the 50% aqueous KOH solution to the reaction mixture. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

-

After the addition is complete, continue stirring the mixture at room temperature for the specified reaction time (typically several hours, monitored by TLC or GC).

-

Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product, 7,7-dichloronorcarane.

-

Purify the crude product by distillation or column chromatography.

While phase-transfer catalysis is a workhorse for dichlorocyclopropanation, it can be incompatible with base-sensitive substrates. To address this limitation, newer reagents have been developed for the generation of dichlorocarbene under milder conditions. For instance, dichloromethyl(diaryl) sulfonium salts have been reported as effective reagents for the gem-dichlorocyclopropanation of electron-rich olefins via a free dichlorocarbene pathway under mild conditions.[9]

The gem-Dichlorocyclopropane Moiety in Drug Design: A Bioisosteric Perspective

Bioisosterism, the strategy of replacing a functional group within a drug molecule with another group of similar size, shape, and electronic properties, is a cornerstone of lead optimization.[5] The gem-dichlorocyclopropane unit can serve as a bioisostere for several common functionalities, offering a unique opportunity to fine-tune the properties of a drug candidate.

A Rigid Scaffold Mimicking the gem-Dimethyl Group

The gem-dimethyl group is a prevalent motif in drug molecules, often used to introduce lipophilicity and provide a steric block to prevent metabolic degradation.[10] The gem-dichlorocyclopropane group can act as a conformationally restricted mimic of the gem-dimethyl group. While both groups occupy a similar steric volume, the electronic properties are vastly different. The electron-withdrawing nature of the chlorine atoms in the gem-dichlorocyclopropane group can lead to a more polarized and less lipophilic molecule compared to its gem-dimethyl counterpart. This can have profound effects on solubility, membrane permeability, and metabolic stability.

Impact on Pharmacokinetic Properties

The introduction of a gem-dichlorocyclopropane group can significantly alter the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. While concrete data for gem-dichlorocyclopropane-containing drugs is sparse, we can draw parallels from studies on related fluorinated analogs. For instance, the introduction of gem-difluorination has been shown to modulate lipophilicity and metabolic stability.[11] It is plausible that the gem-dichloro group would have a similar, if not more pronounced, effect due to the larger size and different electronic properties of chlorine compared to fluorine.

| Property | gem-Dimethyl Group | gem-Dichlorocyclopropane Group | Rationale for Change |

| Lipophilicity (LogP) | Increases | Likely decreases | The two polar C-Cl bonds can reduce the overall lipophilicity of the molecule. |

| Metabolic Stability | Can be metabolically stable | Potentially more stable | The electron-withdrawing chlorine atoms can shield adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes. |

| Aqueous Solubility | Decreases | Likely increases | The increased polarity can lead to better solvation in aqueous media. |

| Conformational Rigidity | Moderate | High | The rigid cyclopropane ring restricts bond rotation, which can be entropically favorable for receptor binding. |

Table 1: Predicted Impact of gem-Dichlorocyclopropane as a Bioisostere for the gem-Dimethyl Group.

Case Study: Simeprevir - A Hepatitis C Virus Protease Inhibitor

While not a direct example of a gem-dichlorocyclopropane, the hepatitis C virus (HCV) protease inhibitor Simeprevir contains a vinyl-substituted cyclopropane ring, highlighting the acceptance and utility of this strained ring system in a marketed drug. The synthesis of Simeprevir involves a key ring-closing metathesis step to form the macrocycle.[12] Although Simeprevir itself does not contain the gem-dichloro moiety, its development paves the way for the exploration of more complex cyclopropane-containing drugs. The synthesis of analogs containing the gem-dichlorocyclopropane unit could be a viable strategy to improve upon the existing profile of such drugs.

Reactivity and Further Transformations: The gem-Dichlorocyclopropane as a Synthetic Hub

Beyond its role as a stable structural element, the gem-dichlorocyclopropane moiety can serve as a versatile synthetic intermediate for further molecular elaboration. The inherent strain of the three-membered ring and the presence of the two chlorine atoms make it susceptible to a variety of chemical transformations.

For example, gem-dichlorocyclopropanes can undergo ring-opening reactions under the influence of heat or Lewis acids to generate chloroallyl cations, which can then be trapped by nucleophiles to form a diverse array of functionalized products.[13] This reactivity opens up avenues for the synthesis of complex molecular architectures that would be difficult to access through other means.

Future Perspectives and Conclusion

The gem-dichlorocyclopropane building block represents a valuable and underexplored tool in the medicinal chemist's toolbox. Its unique combination of conformational rigidity, electronic properties, and synthetic accessibility makes it an attractive motif for modulating the properties of drug candidates. While the number of approved drugs containing this specific moiety is currently limited, the growing appreciation for the role of strained ring systems in drug design suggests a bright future for this versatile building block.

Further research is needed to fully elucidate the impact of the gem-dichlorocyclopropane group on the full spectrum of ADME properties. Systematic studies comparing the pharmacokinetic profiles of gem-dichlorocyclopropane-containing compounds with their gem-dimethyl or other bioisosteric analogues will be crucial in guiding the rational design of future drug candidates. As our understanding of the subtle interplay between molecular structure and biological function continues to grow, the strategic application of unique building blocks like the gem-dichlorocyclopropane will undoubtedly play an increasingly important role in the discovery of the next generation of innovative medicines.

References

- Taylor, R. M. (n.d.). gem-dihalocyclopropanes as building blocks in natural product synthesis. The Australian National University.

-

Stobaugh, J. F., Magarian, R. A., & Pento, J. T. (1982). Synthesis and biological evaluation of gem-dichlorocyclopropyl and cyclopropyl analogs of stilbene congeners as potential antiestrogens. Journal of Pharmaceutical Sciences, 71(10), 1126–1129. [Link]

-

(n.d.). E xperiment 9 - Phase Transfer Catalyst: Addition of Dichlorocarbene to Cyclohexene. Chem21Labs. Retrieved from [Link]

-

(n.d.). The dichlorocyclopropanation of 3-methyl-1-cyclohexene and 4-vinyl-1. Retrieved from [Link]

-

(n.d.). A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation. Molecules. Retrieved from [Link]

-

(n.d.). The dichlorocyclopropanation of 3-methyl-1-cyclohexene and 4-vinyl-1. Retrieved from [Link]

-

Fedorynski, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099–1132. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

(2019). Ring-Closing Metathesis on Commercial Scale: Synthesis of HCV Protease Inhibitor Simeprevir. Journal of Organic Chemistry, 84(8), 4932-4939. [Link]

-

Stanislawski, P. C., Willis, A. C., & Banwell, M. G. (2007). gem-dihalocyclopropanes as building blocks in natural-product synthesis: enantioselective total syntheses of ent-erythramine and 3-epi-erythramine. Chemistry, an Asian Journal, 2(9), 1127–1136. [Link]

-

(n.d.). Preparation of surface-enriched polymer- supported phase transfer catalysts and kinetics of dichlorocarbene addition to cycylohe. Retrieved from [Link]

-

(n.d.). Phase Transfer 0. Scribd. Retrieved from [Link]

-

Raskil'dina, G. Z., et al. (2020). Synthesis and reactions of alkenyl-gem-dichlorocyclopropanes obtained from piperylene. Russian Journal of General Chemistry, 90(11), 2235–2240. [Link]

-

Ahmad, M. S., et al. (1995). Preparation and properties of gem-dichlorocyclopropane derivatives of long-chain fatty esters. Journal of the American Oil Chemists' Society, 72(9), 1053–1057. [Link]

-

(n.d.). SYNTHESIS OF gem-DICHLOROCYCLOPROPYLMETHYLMALONATES AND DECARBOXYLATION. Revue Roumaine de Chimie. Retrieved from [Link]

-

(2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 59(19), 40-88. [Link]

- (n.d.). WO2017064680A1 - An improved process for the preparation of simeprevir sodium and intermediate thereof. Google Patents.

-

Parham, W. E., & Schweizer, E. E. (1963). Chemistry of gem-dihalocyclopropanes. VII. Ring opening of 7,7-dichloro-2-oxabicyclo[4.1.0]heptane. Synthesis of 2H-3,4-dihydropyran-5-carboxaldehyde. The Journal of Organic Chemistry, 28(2), 579–580. [Link]

-

Fedorynski, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099–1132. [Link]

-

(n.d.). REACTIONS OF SUBSTITUTED gem-DICHLOROCYCLOPROPANES WITH PHENOLS. Revue Roumaine de Chimie. Retrieved from [Link]

-

(n.d.). Improved Ca(v)2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ResearchGate. Retrieved from [Link]

-

Veliks, V., et al. (2022). Dichloromethyl(diaryl) Sulfonium Salts as gem-Dichlorocyclopropanation Reagents. Organic Letters, 24(4), 856-860. [Link]

-

Melnykov, K., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

-

Williams, D. A., et al. (2013). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Medicinal Chemistry Letters, 4(10), 969–974. [Link]

-

(n.d.). Bioisosteric Replacement Strategies. SpiroChem. Retrieved from [Link]

-

(n.d.). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Royal Society of Chemistry. Retrieved from [Link]

-

Bondarenko, O. B., et al. (2013). ChemInform Abstract: gem-Dichloro(alkyl)cyclopropanes in Reactions with NOCl·2SO 3 : Synthesis of Alkyl-5-chloroisoxazoles. ChemInform, 44(32), no-no. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

(n.d.). Synthesis of high enantiomeric purity gem-dihalocyclopropane derivatives from biotransformations of nitriles and amides. ResearchGate. Retrieved from [Link]

-

(n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. Retrieved from [Link]

-

(2022). Production-Scale Synthesis of gem-Dimethylcyclopropylproline. Drug Hunter. Retrieved from [Link]

-

(2025). Novel Approaches to Monitor Pharmacokinetics and Metabolism of Gemcitabine-Ibandronate Conjugate in Mice and Dogs. Molecules, 30(2), 488. [Link]

-

Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. ChemTexts, 1(3), 14. [Link]

-

(2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry, 11, 1131497. [Link]

-

(2008). Pharmacokinetics in Drug Discovery. Journal of Pharmaceutical Sciences, 97(2), 654-690. [Link]

-

(n.d.). The role of Pharmacokinetics in drug development. GSC Online Press. Retrieved from [Link]

-

(2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(18), e202200331. [Link]

-

(n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva-Portal.org. Retrieved from [Link]

-

(n.d.). Selective Reduction of gem-Dichlorocyclopropane Derivatives. ResearchGate. Retrieved from [Link]

-

(2022). In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach. Frontiers in Chemistry, 10, 868994. [Link]

-

(2020). In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. Molecules, 25(9), 2133. [Link]

Sources

- 1. Synthesis of Gem-Dichlorocyclopropane Allylcarveol and Their Effect in Protecting Against Corrosion of Mild Steel in 1.0 M HCl [abechem.com]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and properties of gem-dichlorocyclopropane derivatives of long-chain fatty esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijcmas.com [ijcmas.com]

- 8. www2.chem21labs.com [www2.chem21labs.com]

- 9. Dichloromethyl(diaryl) Sulfonium Salts as gem-Dichlorocyclopropanation Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drughunter.com [drughunter.com]

- 11. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ring-Closing Metathesis on Commercial Scale: Synthesis of HCV Protease Inhibitor Simeprevir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

Technical Guide: tert-Butyl N-(2,2-dichlorocyclopropyl)carbamate as a Divergent Precursor for Amino Acid Synthesis

[1]

Executive Summary

In the landscape of modern drug discovery, non-proteinogenic amino acids are critical for enhancing the metabolic stability and potency of peptide therapeutics. tert-Butyl N-(2,2-dichlorocyclopropyl)carbamate (1 ) represents a high-value, "masked" intermediate. Its unique gem-dichlorocyclopropane moiety serves as a stored energy system that, upon specific activation, releases strain energy to access two distinct chemical spaces:

-

Acyclic

-Amino Acids: Via thermal electrocyclic ring opening. -

Conformationally Constrained

-Amino Acids: Via silver-promoted solvolysis or substitution, retaining the cyclopropane ring (e.g., ACC derivatives).

This guide details the robust synthesis of precursor 1 and delineates the experimental protocols required to navigate its divergent reactivity.

Molecular Architecture & Synthesis[1]

The synthesis of 1 relies on the [2+1] cycloaddition of dichlorocarbene to N-Boc-vinylamine. The choice of phase-transfer catalysis (PTC) over organolithium reagents is deliberate to ensure scalability and safety.

Synthetic Protocol (The Makosza Condition)

Reaction:

Rationale:

-

Dichlorocarbene Source: Chloroform treated with 50% NaOH generates

in situ. -

Catalyst: Triethylbenzylammonium chloride (TEBA) acts as the phase-transfer catalyst, shuttling the reacting anion across the organic/aqueous interface.

-

Substrate: N-Boc-vinylamine is electron-rich, facilitating electrophilic attack by the carbene.

Step-by-Step Methodology:

-

Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, add N-Boc-vinylamine (10.0 mmol), chloroform (20 mL), and TEBA (0.2 mmol).

-

Initiation: Cool the mixture to 0°C. Add 50% aqueous NaOH (10 mL) dropwise over 20 minutes, maintaining internal temperature

. -

Reaction: Vigorously stir the emulsion at 0–5°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). Note: Vigorous stirring is critical for PTC efficiency.

-

Workup: Dilute with dichloromethane (50 mL) and water (50 mL). Separate phases. Extract aqueous layer with DCM (2 x 30 mL).

-

Purification: Dry organic layers over

, concentrate in vacuo. Purify via silica gel flash chromatography (0-10% EtOAc in Hexane). -

Validation: Product is a white crystalline solid.

NMR should show the characteristic cyclopropyl protons upfield (1.5–2.5 ppm) and the disappearance of vinyl protons.

Mechanistic Divergence: The "Fork in the Road"

The utility of 1 lies in its ability to react via two orthogonal mechanisms. The gem-dichlorocyclopropane ring is thermally labile but chemically robust against basic hydrolysis, allowing for selective transformations.

Pathway A: Thermal Electrocyclic Ring Opening

Heating 1 triggers a disrotatory electrocyclic ring opening (following Woodward-Hoffmann rules for a

Pathway B: Silver-Promoted Substitution

Treatment with

Mechanistic Visualization

Caption: Divergent synthesis pathways from the common precursor (1). Pathway A utilizes thermal rearrangement for acyclic targets; Pathway B utilizes silver catalysis for cyclic targets.

Application Protocols

Synthesis of -Amino Acid Precursors (Pathway A)

This protocol converts 1 into a chain-extended

Protocol:

-

Dissolution: Dissolve 1 (1.0 equiv) in absolute ethanol (0.1 M concentration).

-

Thermolysis: Heat the solution to reflux (approx. 78°C) for 6–12 hours.

-

Neutralization: Add solid

(1.5 equiv) to neutralize the HCl generated in situ. -

Isolation: Filter salts, concentrate, and purify via flash chromatography.

-

Result: The product is ethyl 3-((tert-butoxycarbonyl)amino)-2-chloroacrylate (or propionate derivative depending on workup), which can be hydrogenated (

, Pd/C) to remove the chloro group and saturate the alkene, yielding the

Synthesis of 1-Aminocyclopropanecarboxylic Acid (ACC) (Pathway B)[1]

This route retains the ring to create constrained analogs.

Protocol:

-

Activation: Dissolve 1 in wet acetonitrile.

-

Silver Addition: Add

(1.1 equiv) protected from light. -

Reaction: Stir at room temperature for 2 hours. The silver precipitates chloride, generating the cation which is trapped by water.

-

Oxidation (Sequential): The resulting hemiaminal/hydroxy-cyclopropane is unstable. Treat in situ with an oxidant (e.g., Jones reagent or PDC) to convert the intermediate directly to the N-Boc-1-aminocyclopropanecarboxylic acid .

Comparative Data Summary

The following table summarizes the expected outcomes based on solvent and conditions for the rearrangement of 1 .

| Condition | Primary Mechanism | Major Product Type | Yield (Typical) |

| Ethanol, Reflux | Electrocyclic Ring Opening | Acyclic | 85-92% |

| AgBF4, H2O/MeCN | Cationic Substitution | Cyclic Amino Acid (ACC) | 65-75% |

| AgNO3, MeOH | Cationic Substitution | Cyclic Methoxy-Amine | 70-80% |

| NaOEt, EtOH | Elimination/Opening | Dehydro-amino acid | 50-60% |

References

-

Makosza, M., & Wawrzyniewicz, M. (1969). "Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium." Tetrahedron Letters.

-

Sydnes, L. K. (2003). "Ring opening of gem-halocyclopropanes." Chemical Reviews.

-

Weyerstahl, P. (1980). "Thermal and photochemical rearrangement of gem-dihalocyclopropanes." The Chemistry of the Cyclopropyl Group.

-

Cativiela, C., & Diaz-de-Villegas, M. D. (2007). "Stereoselective synthesis of quaternary

-amino acids. Part 1: Acyclic compounds." Tetrahedron: Asymmetry. -

Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction." Organic Reactions.[1][6][7]

Sources

- 1. Electrocyclic reaction - Wikipedia [en.wikipedia.org]

- 2. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]

- 3. tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dichloromethyl(diaryl) Sulfonium Salts as gem-Dichlorocyclopropanation Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

Conformational Constraints of Dichlorocyclopropyl-Containing Peptides

The following technical guide details the conformational constraints, synthesis, and application of dichlorocyclopropyl-containing peptides.

A Technical Guide for Peptidomimetic Design

Executive Summary: The Rigidification Imperative

In the high-stakes arena of peptide drug discovery, the transition from a flexible linear peptide to a bioactive drug candidate often hinges on two factors: entropic pre-organization and metabolic stability . The incorporation of 2,2-dichlorocyclopropane (DcCP) moieties into the peptide backbone represents a high-impact strategy to address both.

Unlike simple cyclopropanation, which restricts rotation around the

Chemical Architecture: The DcCP Moiety

The 2,2-dichlorocyclopropyl group is not merely a spacer; it is a conformational lock. Its utility stems from three distinct mechanistic pillars:

-

Cyclopropylic Strain: The rigid three-membered ring prevents free rotation between the

and -

Steric Locking: The gem-dichloro substituents possess a van der Waals radius significantly larger than hydrogen (Cl

1.75 Å vs. H -

Electronic Shielding: The electron-withdrawing nature of the chlorines reduces the basicity of the adjacent amide nitrogen, altering hydrogen bond strengths. Furthermore, the "sigma hole" (a region of positive electrostatic potential on the halogen atom) can engage in orthogonal non-covalent interactions with backbone carbonyls, further stabilizing the fold.

Experimental Protocol: Synthesis of DcCP-Containing Peptides

The synthesis of DcCP amino acids is non-trivial due to the sensitivity of the cyclopropane ring to ring-opening under harsh acidic conditions. The most robust route involves the dichlorocarbene addition to a dehydroamino acid or an alkene precursor (e.g., allylglycine).

Workflow: Dichlorocarbene Addition to Allylglycine

This protocol describes the conversion of protected L-allylglycine to the 2,2-dichlorocyclopropyl derivative.

Reagents:

-

Substrate: N-Boc-L-allylglycine methyl ester

-

Carbene Source: Chloroform (

) -

Base: 50% Aqueous Sodium Hydroxide (NaOH)

-

Catalyst: Benzyltriethylammonium chloride (TEBA) - Phase Transfer Catalyst

Step-by-Step Methodology:

-

Preparation: Dissolve N-Boc-L-allylglycine methyl ester (1.0 eq) in

(10 eq). Add TEBA (0.1 eq). -

Carbene Generation: Cool the mixture to 0°C. Dropwise add 50% NaOH (10 eq) under vigorous stirring. Note: Vigorous stirring is critical for phase transfer efficiency.

-

Reaction: Allow the emulsion to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with KMnO4; the product spot will be less polar).

-

Quenching: Pour the mixture into ice-water. Extract with Dichloromethane (DCM) (3x).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Self-Validating Checkpoint:

-

NMR Verification: The disappearance of vinylic protons (

5.0–6.0 ppm) and the appearance of cyclopropyl protons (

Visualization: Synthesis Pathway

Figure 1: Phase-transfer catalyzed synthesis of Dichlorocyclopropylglycine (DcCPG) via dichlorocarbene addition.

Conformational Analysis: Locking the Backbone

The introduction of the DcCP residue restricts the peptide backbone into a narrow region of the Ramachandran plot. Unlike flexible Glycine residues (

Mechanistic Causality

-

(Phi) Restriction: The cyclopropane ring includes the

-

(Psi) Restriction: The bulky Chlorine atoms at the

Conformational Decision Tree

Use the following logic flow to determine the structural impact of your DcCP modification.

Figure 2: Conformational preference decision tree based on DcCP stereochemistry.

Case Study: Metabolic Stability Enhancement

A primary application of DcCP constraints is the protection of proteolytic cleavage sites. The steric bulk of the chlorines prevents proteases (like chymotrypsin or elastase) from accessing the scissile bond.

Comparative Stability Data: The table below illustrates the half-life extension observed when replacing a standard hydrophobic residue (e.g., Leucine or Phenylalanine) with a Dichlorocyclopropyl-containing analog in a model hexapeptide exposed to human plasma.

| Peptide Variant | Modification Site | Half-Life ( | Fold Improvement |

| Native Sequence | None (L-Leu) | 12.5 min | 1.0x |

| Cyclopropyl Analog | L-CPr-Gly (No Cl) | 45.0 min | 3.6x |

| DcCP Analog | L-DcCP-Gly ( | > 240 min | > 19x |

Data synthesized from general peptidomimetic stability trends [1, 2].

Interpretation: The non-chlorinated cyclopropane offers some stability due to backbone rigidity. However, the DcCP analog provides superior protection. This is attributed to the "Steric Shield" effect where the large chlorine atoms physically block the protease active site from engaging the peptide bond.

References

-

Reichelt, A., & Martin, S. F. (2006). Synthesis and properties of cyclopropane-derived peptidomimetics. Accounts of Chemical Research.

-

Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition.

-

Wessjohann, L. A., et al. (2003). Dichlorocyclopropanes as Versatile Building Blocks in Organic Synthesis. Chemical Reviews.

-

Kaul, R., et al. (2000).[1] Conformational choice at alpha,alpha-di-n-propylglycine residues: helical or fully extended structures? Biopolymers.[1][2][3][4]

-

Beaulieu, P. L., et al. (1998). Cyclopropane-derived peptidomimetics: Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors. Journal of Medicinal Chemistry.

Sources

- 1. Conformational choice at alpha,alpha-di-n-propylglycine residues: helical or fully extended structures? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]

- 3. The crystal structure of a Dcp-containing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]

Application Note: Synthesis of tert-Butyl N-(2,2-dichlorocyclopropyl)carbamate via Phase Transfer Catalysis

Executive Summary

This application note details the optimized protocol for synthesizing tert-butyl N-(2,2-dichlorocyclopropyl)carbamate, a critical pharmacophore in modern drug discovery. Unlike traditional organolithium-mediated carbene generations which require strictly anhydrous conditions and cryogenic temperatures, this protocol utilizes Phase Transfer Catalysis (PTC) . This method, often referred to as the Makosza reaction, operates at ambient temperatures using aqueous sodium hydroxide and chloroform.

Key Advantages:

-

Operational Simplicity: Eliminates the need for inert atmosphere boxes or -78°C cooling baths.

-

Scalability: The biphasic system manages exotherms effectively, making it safer for kilogram-scale synthesis.

-

Atom Economy: Utilizes inexpensive bulk reagents (CHCl₃, NaOH) to generate the reactive intermediate.

Scientific Background & Mechanism[1][2][3][4][5][6]

The Target Moiety in Medicinal Chemistry

The 2,2-dichlorocyclopropyl amine motif is a bioisostere of the isopropyl group and a conformationally restricted analog of amino acids. It is frequently employed in:

-

DPP-4 Inhibitors: For type 2 diabetes management.

-

Neurokinin Antagonists: Enhancing metabolic stability by blocking P450 oxidation sites common in linear alkyl chains.

Mechanistic Insight: Interfacial Catalysis

The reaction proceeds via the addition of electrophilic dichlorocarbene (

The critical innovation is the use of a quaternary ammonium salt (

The Catalytic Cycle:

-

Interfacial Deprotonation: Hydroxide ions deprotonate chloroform at the interface to form the trichloromethyl anion (

). -

Ion Exchange: The catalyst (

) pairs with -

Carbene Generation: In the organic phase,

loses a chloride ion to generate free dichlorocarbene ( -

Cyclopropanation: The highly electrophilic

adds to the enecarbamate in a [2+1] cycloaddition.

Figure 1: Mechanistic pathway of dichlorocarbene generation and transfer via quaternary ammonium salt.[1]

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| tert-Butyl N-vinylcarbamate | Substrate | 1.0 | Prepared via Curtius rearrangement or purchased. |

| Chloroform ( | Solvent/Reagent | 10.0 | Must be ethanol-free if possible, though not strictly required. |

| Sodium Hydroxide (50% w/w) | Base | 10.0 | Critical: Must be concentrated to dehydrate the organic phase. |

| TEBA (Benzyltriethylammonium chloride) | Catalyst | 0.05 | 5 mol%. Hygroscopic; store in desiccator. |

| Dichloromethane (DCM) | Extraction Solvent | - | HPLC grade. |

Detailed Procedure

Step 1: Reaction Setup

-

Equip a 250 mL 3-neck round-bottom flask with a heavy-duty magnetic stir bar (or overhead stirrer), a reflux condenser, and a thermometer.

-

Expert Insight:Stirring rate is the rate-determining step. The interface surface area dictates the reaction velocity. Overhead stirring at >600 RPM is recommended for scales >10g.

-

-

Charge the flask with tert-butyl N-vinylcarbamate (10 mmol, 1.43 g), TEBA (0.5 mmol, 114 mg), and Chloroform (20 mL).

-

Cool the mixture to 0°C using an ice bath.

Step 2: Initiation

-

Add the 50% aqueous NaOH solution (15 mL) dropwise over 10 minutes.

-

Caution: The reaction is exothermic.[2] Monitor internal temperature; do not exceed 10°C during addition.

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C).

Step 3: Reaction & Monitoring

-

Stir vigorously for 4–16 hours.

-

System Suitability Test (TLC): Monitor consumption of the vinyl carbamate (Rf ~0.6 in 20% EtOAc/Hexane) and appearance of the product (Rf ~0.4).

-

Note: The product spot typically stains yellow/brown with KMnO₄.

-

Step 4: Quench & Workup

-

Dilute the reaction mixture with water (50 mL) and DCM (50 mL).

-

Separate the layers.[3][2][4][5] The organic layer (bottom) contains the product.[4]

-

Extract the aqueous layer twice with DCM (2 x 30 mL).

-

Combine organic phases and wash sequentially with:

-

Water (50 mL)

-

Brine (50 mL)

-

-

Dry over anhydrous

and filter. -

Concentrate under reduced pressure (Rotovap) at 35°C. Do not overheat, as cyclopropanes can undergo thermal rearrangement at high temperatures (>100°C).

Step 5: Purification

-

The crude residue is usually a pale yellow solid or oil.

-

Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Yield Expectation: 75-85%.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for PTC cyclopropanation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor stirring (Mass transfer limit) | Increase RPM; use an overhead stirrer with a crescent paddle. |

| Emulsion Formation | Catalyst/Surfactant effect | Filter the biphasic mixture through a Celite pad before separation. |

| Hydrolysis of Product | Prolonged exposure to base | Do not exceed 16h reaction time. Keep temperature <25°C. |

| Tarry Byproducts | Polymerization of carbene | Ensure substrate is pure; dilute organic phase slightly with DCM if necessary. |

Safety & Compliance

-

Chloroform: Suspected human carcinogen and volatile. All operations must be performed in a fume hood.

-

Dichlorocarbene: Highly reactive intermediate.[4] While generated in situ, it is toxic.

-

Sodium Hydroxide (50%): Extremely corrosive. Causes severe skin burns and eye damage immediately upon contact. Wear butyl rubber gloves and a face shield.

References

-

Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium.[3][2][6] Tetrahedron Letters, 10(53), 4659–4662.

-

Grainger, R. S., et al. (2011). Synthesis of 2,2-Dichlorocyclopropylamines. Organic Syntheses, 88, 250-259. (Provides analogous protocols for carbamate-protected amines).

-

Fedoryński, M. (2006). Phase-transfer catalysis in the dihalocyclopropanation of alkenes. Chemical Reviews, 103(11), 4593-4632.

-

Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.

Sources

Application Note: High-Yield Synthesis of tert-Butyl (2,2-dichlorocyclopropyl)carbamate

Strategic Analysis & Rationale

The 2,2-dichlorocyclopropylamine moiety is a high-value pharmacophore in medicinal chemistry, offering unique conformational restriction and metabolic stability due to the gem-dichloro group. While several routes exist (e.g., Hofmann degradation of amides), the Curtius Rearrangement utilizing Diphenylphosphoryl azide (DPPA) is the superior method for laboratory and pilot-scale synthesis.

Why this Protocol?

-

Safety Profile: Unlike the classical Curtius route using sodium azide (

) and acid chlorides, DPPA avoids the isolation of potentially explosive acyl azides. -

Operational Simplicity: This is a "one-pot" transformation where the intermediate isocyanate is trapped in situ by tert-butanol, directly yielding the Boc-protected amine.

-

Stereochemical Integrity: The Curtius rearrangement proceeds with retention of configuration, essential if starting from chiral 2,2-dichlorocyclopropanecarboxylic acid.

Reaction Mechanism & Workflow

The synthesis proceeds via the activation of 2,2-dichlorocyclopropanecarboxylic acid (1) with DPPA to form an acyl azide. Thermal decomposition yields the isocyanate intermediate, which is trapped by tert-butanol to form tert-butyl (2,2-dichlorocyclopropyl)carbamate (2) .

Figure 1: Mechanistic pathway of the DPPA-mediated Curtius rearrangement.

Materials & Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Hazard Note |

| 2,2-Dichlorocyclopropanecarboxylic acid | 155.0 | 1.0 | Substrate | Corrosive |

| Diphenylphosphoryl azide (DPPA) | 275.2 | 1.1 | Azide Source | Toxic, stored at 2-8°C |

| Triethylamine (TEA) | 101.2 | 1.2 | Base | Flammable, volatile |

| tert-Butanol (t-BuOH) | 74.1 | Solvent | Solvent/Trap | Melting point ~25°C |

Equipment

-

Flame-dried 2-neck round-bottom flask (RBF) equipped with a reflux condenser.

-

Nitrogen (

) or Argon gas line. -

Oil bath with temperature control.

-

Rotary evaporator.[2]

Step-by-Step Experimental Protocol

Phase 1: Activation (Acyl Azide Formation)

-

Setup: Equip a 250 mL flame-dried RBF with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Add 2,2-dichlorocyclopropanecarboxylic acid (5.0 g, 32.2 mmol) followed by anhydrous tert-butanol (65 mL).

-

Note: If t-BuOH is solid, warm gently to 30°C to melt before use.

-

-

Base Addition: Add Triethylamine (5.4 mL, 38.7 mmol, 1.2 eq) via syringe. Stir for 10 minutes at room temperature.

-

Azide Addition: Add DPPA (7.6 mL, 35.4 mmol, 1.1 eq) dropwise over 5 minutes.

-

Critical: The reaction is slightly exothermic. Ensure the system is vented through the N2 line.

-

Phase 2: Rearrangement (The "Curtius" Step)[4][5][6][7][8]

-

Heating: Place the flask in an oil bath pre-heated to 85°C .

-

Reflux: Reflux the mixture for 6–12 hours .

-

Observation: Evolution of nitrogen gas (

) bubbles indicates the rearrangement is proceeding. The reaction is complete when gas evolution ceases. -

Monitoring: Check by TLC (System: 20% EtOAc/Hexanes). The starting acid spot (low

) should disappear, and a new less polar spot (carbamate) should appear.

-

Phase 3: Workup & Purification

-

Concentration: Remove the excess tert-butanol under reduced pressure (Rotovap) to obtain a viscous oily residue.

-

Partition: Dissolve the residue in Ethyl Acetate (100 mL) .

-

Washing:

-

Wash with 5% citric acid or 0.5 M HCl (2 x 50 mL) to remove excess TEA and phosphorous byproducts.

-

Wash with Sat.

(2 x 50 mL) to remove any unreacted starting acid. -

Wash with Brine (50 mL).

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate. -

Purification: The crude material is often pure enough for use (>90%). If necessary, purify via silica gel flash chromatography (Gradient: 0%

15% EtOAc in Hexanes).

Figure 2: Downstream processing workflow for isolation of the target carbamate.

Quality Control & Expected Data

Characterization (Self-Validation)

To validate the synthesis, compare your spectral data against these standard values. The key diagnostic is the disappearance of the acidic proton and the appearance of the Boc singlet.

-

Physical State: White to off-white solid or colorless viscous oil.

-

NMR (400 MHz,

- 4.90 (br s, 1H, NH ).

- 2.85 (m, 1H, CH -N).

- 1.95 (t, 1H, cyclopropyl CH ).

- 1.60 (dd, 1H, cyclopropyl CH ).

-

1.45 (s, 9H, C(CH

-

MS (ESI): Calculated for

: 240.13. Found:

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete rearrangement | Ensure oil bath is >80°C; t-BuOH boils at 82°C. Reflux must be vigorous. |

| Urea Byproduct | Moisture present | Water reacts with isocyanate to form urea.[3] Use anhydrous t-BuOH and dry glassware. |

| Sticky Residue | Phosphorous salts | Ensure the citric acid wash is thorough during workup. |

Safety & Handling (Critical)

-

DPPA Toxicity: DPPA is toxic and can release hydrazoic acid (

) if exposed to strong acids. Always work in a fume hood. -

Pressure: The reaction evolves nitrogen gas (

).[3] Never seal the vessel completely; use a bubbler or open nitrogen line to prevent over-pressurization. -

Isocyanates: The intermediate isocyanate is a sensitizer.[3] Do not breathe vapors if sampling the reaction during reflux.

References

-

Ninomiya, K., Shioiri, T., & Yamada, S. (1974). Phosphorus in organic synthesis. VII. Diphenyl phosphorazidate (DPPA).[4] A new convenient reagent for a modified Curtius reaction.[5] Tetrahedron, 30(14), 2151-2157.

-

Wurz, R. P., & Charette, A. B. (2002). Douglass-Katz Reaction: A Practical Approach to the Synthesis of Gem-Dichlorocyclopropanes. Journal of Organic Chemistry, 67, 3004. (Context for precursor synthesis).

-

Shioiri, T., & Ninomiya, K. (1972). Diphenylphosphoryl azide.[3][6] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.

-

Organic Syntheses. (2008). Preparation of Boc-Amines via Curtius Rearrangement.[7][3] Org.[2][4][8][9] Synth. 2008, 85, 1-14.

Sources

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Curtius Rearrangement [organic-chemistry.org]

Application Note: Functionalization of tert-butyl N-(2,2-dichlorocyclopropyl)carbamate

[1][2]

Abstract & Strategic Value

The 2,2-dichlorocyclopropyl carbamate motif represents a "spring-loaded" electrophilic scaffold.[1] While often viewed merely as a curiosity, this strained ring system serves as a high-value divergence point in drug discovery.[1] It functions as a precursor to three distinct pharmacophore classes:

-

Conformationally Restricted Amino Acids: Via reductive dechlorination.

- -Haloalkenes/Heterocycles: Via electrocyclic ring expansion.[1]

-

Cyclopropenes: Via dehydrohalogenation (bioorthogonal "click" handles).

This guide provides a validated, modular protocol for synthesizing and functionalizing tert-butyl N-(2,2-dichlorocyclopropyl)carbamate (Scaffold 1 ), emphasizing reaction control and mechanistic causality.

Synthesis of the Scaffold

Objective: Preparation of tert-butyl N-(2,2-dichlorocyclopropyl)carbamate from tert-butyl N-vinylcarbamate.[1][2]

Mechanistic Insight

The reaction utilizes a Phase Transfer Catalysis (PTC) approach to generate dichlorocarbene (

-

Why PTC? Dichlorocarbene is generated from chloroform/NaOH. These phases are immiscible. A quaternary ammonium salt (TEBA) shuttles the

anion into the organic phase where it loses -

Why Boc? The tert-butoxycarbonyl (Boc) group is stable under the strongly basic conditions (50% NaOH) required for carbene generation, unlike esters or Fmoc groups.

Protocol: Dichlorocarbene Addition

Reagents:

-

Chloroform (

) (Solvent/Reagent, 10 equiv)[2] -

NaOH (50% w/w aqueous solution)[2]

-

Benzyltriethylammonium chloride (TEBA) (0.05 equiv)[2]

Step-by-Step Workflow:

-

Setup: In a round-bottom flask equipped with a vigorous magnetic stirrer and a reflux condenser, dissolve tert-butyl N-vinylcarbamate (10 mmol) in

(30 mL). -

Catalyst Addition: Add TEBA (0.5 mmol). Ensure the solid is fully suspended.

-

Initiation: Add the 50% NaOH solution (10 mL) dropwise over 10 minutes at 0°C. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously (1000 rpm) for 4–12 hours.

-

Critical Control Point: Vigorous stirring is non-negotiable to maximize the interfacial surface area.

-

-

Quench & Workup: Pour the mixture into ice water (100 mL). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

Data Validation (Self-Check):

- NMR: Look for the disappearance of vinyl protons (5.0–7.0 ppm) and the appearance of cyclopropyl protons (high field, typically 1.5–2.8 ppm).

-

TLC: The product is significantly less polar than the starting enecarbamate.

Module A: Reductive Dechlorination (Bioisostere Synthesis)

Application: Synthesis of 1-aminocyclopropanes (ACC analogs) without the steric bulk of chlorine.

Protocol: Radical Reduction

Reagents:

-

Scaffold 1 (1.0 equiv)

-

Tributyltin hydride (

) (2.5 equiv)[2] -

AIBN (0.1 equiv)[2]

-

Benzene or Toluene (degassed)[2]

Workflow:

-

Dissolve Scaffold 1 in dry, degassed toluene (0.1 M).

-

Add

and AIBN. -

Heat to reflux (80–110°C) for 2–4 hours.

-

Workup: Cool and concentrate. Remove tin residues by stirring the crude oil with saturated aqueous

solution (precipitates

Mechanistic Note: The reaction proceeds via a radical intermediate. The cyclopropane ring remains intact because the rate of hydrogen abstraction by the cyclopropyl radical is faster than the rate of ring opening (which is slower for cyclopropyl radicals compared to cations).

Module B: Electrocyclic Ring Expansion

Application: Accessing 2-chloroalkenes or heterocycles.[1]

Mechanism: Under thermal or

Protocol: Thermal Rearrangement

-

Dissolve Scaffold 1 in an inert solvent (e.g., Xylene or 1,2-dichlorobenzene).

-

Heat to 140–160°C in a sealed tube.

-

Outcome: The ring opens to form a 2,3-dichloro-alkenyl carbamate derivative.[1]

Protocol: Silver-Mediated Solvolysis (Mild Conditions)

-

Dissolve Scaffold 1 in Ethanol/Acetone.

-

Add

or -

Stir at RT or mild heat (40°C).

-

Mechanism:

abstracts a chloride, triggering disrotatory opening to the allylic cation, which is trapped by the solvent (Ethanol) to form an ethoxy-chloro-alkene.

Visualizing the Divergent Pathway

Caption: Divergent functionalization pathways from the central dichlorocyclopropyl scaffold.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Synthesis) | Poor Phase Transfer | Increase stirring speed (vortex essential). Ensure TEBA is fresh. |

| Recovered Starting Material | Inactive Carbene | Check NaOH concentration (must be >40%). Water inhibits carbene formation. |

| Boc Deprotection | Acidic Impurities | |

| Ring Opening Failure | Steric Hinderance | For Ag-mediated opening, ensure non-nucleophilic counterion ( |

References

-

Skattebøl, L. (1966).[3] Chemistry of gem-Dihalocyclopropanes. IV. Ring Opening of gem-Dichlorocyclopropyl Ethers.[1][3] Journal of Organic Chemistry. Link[2]

- Banwell, M. G., & Reum, M. E. (1991). gem-Dichlorocyclopropanes in synthesis. Advances in Strain in Organic Chemistry.

-

Fedoryński, M. (2006). Syntheses of gem-dihalocyclopropanes and their use in organic synthesis. Chemical Reviews. Link[2]

- Wessig, P. (2003). Photochemical Rearrangement of gem-Dichlorocyclopropyl Ketones. Synlett.

-

Song, Q., et al. (2013).[4] PEG400-enhanced synthesis of gem-dichloroaziridines and gem-dichlorocyclopropanes via in situ generated dichlorocarbene.[1][4] RSC Advances. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]

- 3. Dichloromethyl(diaryl) Sulfonium Salts as gem-Dichlorocyclopropanation Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEG400-enhanced synthesis of gem-dichloroaziridines and gem-dichlorocyclopropanes via in situ generated dichlorocarbene - RSC Advances (RSC Publishing) [pubs.rsc.org]

Improving yield of tert-butyl N-(2,2-dichlorocyclopropyl)carbamate synthesis

Topic: Improving yield of tert-butyl N-(2,2-dichlorocyclopropyl)carbamate synthesis Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses yield optimization for the synthesis of tert-butyl N-(2,2-dichlorocyclopropyl)carbamate via the cyclopropanation of tert-butyl vinylcarbamate (

The industry-standard protocol utilizes Makosza conditions (biphasic alkaline medium with a Phase Transfer Catalyst). Low yields in this reaction are rarely due to intrinsic chemical barriers but rather mass-transfer limitations and thermal instability of the intermediate carbene species.

Module 1: Critical Process Parameters (CPP)

To maximize yield, you must control the generation rate of dichlorocarbene (

| Parameter | Recommended Specification | The "Why" (Mechanistic Insight) |

| Agitation | > 1000 RPM (High Shear) | The reaction occurs at the interface. Rate is directly proportional to interfacial surface area. Slow stirring = Hydrolysis of carbene = Low Yield. |

| Base Concentration | 50% w/w NaOH (aq) | Acts as both base and desiccant . Dilute base introduces water into the organic phase, quenching the carbene before it reacts. |

| Temperature | 0°C to 20°C | Dichlorocarbene is unstable. Higher temperatures favor carbene dimerization (tar formation) over cyclopropanation. |

| Catalyst (PTC) | TEBA (Benzyltriethylammonium chloride) | TEBA is hydrophilic enough to be wetted by the base but lipophilic enough to transport |

| Solvent | Chloroform ( | Acts as both reagent and solvent. Must be free of ethanol (stabilizer) if possible, as alcohols can intercept the carbene. |

Module 2: Visualizing the Mechanism

Understanding the biphasic nature of this reaction is critical for troubleshooting. The reaction does not happen in the bulk aqueous phase.

Caption: Fig 1. The Interfacial Mechanism (Makosza Reaction).[1][2] Note that the active carbene species is generated strictly within the organic phase, protecting it from aqueous hydrolysis.

Module 3: Troubleshooting Guide (Q&A)

Q1: My conversion is stuck at ~60% even after 24 hours. Should I add more base?

Diagnosis: Likely "Catalyst Poisoning" or Stirring Failure , not lack of base.

-

The Science: As the reaction proceeds, thick sodium chloride precipitates. This sludge coats the interface, preventing the transfer of the trichloromethyl anion.

-

The Fix:

-

Do not just add more base pellets.

-

Add a small amount of water (1-2 mL) to dissolve the salt crust at the interface, restoring the phase boundary.

-

Increase stirring speed . If you are using a magnetic stir bar, switch to an overhead mechanical stirrer . Magnetic bars often decouple in the thick slurry.

-

Q2: The reaction mixture turned black/dark brown ("Tarring"). Is my product gone?

Diagnosis: Thermal Runaway or Carbene Polymerization .

-

The Science: Dichlorocarbene is highly electrophilic. If it doesn't find the alkene quickly, or if the temperature is too high (>25°C), it reacts with itself or the polymerizes the vinyl substrate.

-

The Fix:

-

Strict Temperature Control: Keep the reaction between 0°C and 5°C during the initial mixing.

-

Slow Addition: Do not mix all reagents at once. Add the Chloroform dropwise to the Base/Substrate/PTC mixture to limit carbene concentration.

-

Radical Inhibitor: Add a trace amount (0.1 mol%) of BHT (butylated hydroxytoluene) to prevent radical polymerization of the vinylcarbamate starting material.

-

Q3: I see the product on TLC, but the yield drops significantly after workup.

Diagnosis: Acid Sensitivity of the Boc group or Ring Opening .

-

The Science: While dichlorocyclopropanes are robust, the N-Boc group is acid-labile. If you wash the organic layer with strong acid (e.g., 1M HCl) to remove the catalyst, you risk deprotecting the amine.

-

The Fix:

-

Neutralize Gently: Wash the organic phase with water, then saturated NH₄Cl (mildly acidic) or dilute acetic acid, never strong mineral acids.

-

Avoid Heat: Do not heat the crude mixture above 40°C during rotary evaporation.

-

Module 4: Optimized Protocol (The "Gold Standard")

This protocol is designed for a 10 mmol scale but is linearly scalable if mixing efficiency is maintained.

Reagents:

-

tert-butyl vinylcarbamate (1.43 g, 10 mmol)

-

Chloroform (20 mL, solvent & reagent)

-

TEBA (Benzyltriethylammonium chloride) (0.11 g, 0.5 mmol, 5 mol%)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with an overhead stirrer , dissolve the tert-butyl vinylcarbamate and TEBA in Chloroform (15 mL).

-

Cooling: Cool the solution to 0°C using an ice/salt bath.

-

Biphasic Setup: Add the cold 50% NaOH solution in one portion. The mixture will separate.[1]

-

Reaction Initiation: Begin vigorous stirring (>1000 rpm). The mixture must look like a homogeneous emulsion.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:1) every 30 minutes.

-

Tip: If the reaction stalls, add 0.5 mL water and increase stirring speed.

-

-

Quench: Once starting material is consumed (typically 2-4 hours), pour the mixture into ice water (50 mL).

-

Extraction: Separate the organic layer.[4] Extract the aqueous layer twice with DCM (

mL). -

Wash: Wash combined organics with Brine (

mL). Dry over MgSO₄ (Sodium sulfate can sometimes trap polar carbamates). -

Purification: Concentrate at <35°C. Purify via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).

Module 5: Troubleshooting Logic Flow

Use this decision tree to diagnose yield issues in real-time.

Caption: Fig 2. Diagnostic logic for identifying the root cause of yield loss.

References

-

Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium.[1][3] Tetrahedron Letters, 10(53), 4659–4662.

-

Dehmlow, E. V. (1974). Phase-transfer catalyzed two-phase reactions in preparative organic chemistry. Angewandte Chemie International Edition, 13(3), 170–179.

-

Fedoryński, M. (2006). Syntheses of gem-dihalocyclopropanes and their use in organic synthesis. Chemical Reviews, 103(3), 1099–1132.

-

Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199.

Sources

Technical Support Center: Purification & Isolation of tert-Butyl N-(2,2-dichlorocyclopropyl)carbamate

Topic: Removing unreacted reagents and byproducts from the synthesis of tert-butyl N-(2,2-dichlorocyclopropyl)carbamate. Primary Synthesis Context: Curtius Rearrangement (via DPPA) or Phase-Transfer Cyclopropanation. Audience: Medicinal Chemists, Process Chemists.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The synthesis of tert-butyl N-(2,2-dichlorocyclopropyl)carbamate typically presents a unique purification challenge due to the juxtaposition of a robust, lipophilic gem-dichlorocyclopropane ring and an acid-sensitive Boc-protecting group.

The most prevalent synthetic route involves the Curtius Rearrangement of 2,2-dichlorocyclopropanecarboxylic acid using diphenylphosphoryl azide (DPPA) and tert-butanol (

This guide provides self-validating protocols to isolate the target carbamate with high purity (

Key Physicochemical Properties

| Property | Characteristic | Implication for Workup |

| Boc Group | Acid-Labile | Avoid strong acid washes (HCl, |

| Cyclopropane Ring | gem-Dichloro subst.[1][2] | Generally stable to base and oxidation; sensitive to strong reducing agents (e.g., |

| Solubility | Lipophilic | Highly soluble in EtOAc, DCM, |

| State | Solid/Oil | Often a low-melting solid or viscous oil depending on purity. |

Standard Purification Protocol (Curtius Route)

Scenario: You have performed the reaction of 2,2-dichlorocyclopropanecarboxylic acid with DPPA,

Target Impurities:

-

Diphenylphosphate: The acidic byproduct of DPPA.

-

DPPA: Unreacted, toxic azide source.

-

Triethylamine (Et3N): Base used in the reaction.

-

Symmetrical Urea: Formed via moisture hydrolysis of the isocyanate intermediate.

Step-by-Step Workup Procedure

Phase 1: Quench & Partition

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with Ethyl Acetate (EtOAc) .

-

Why: Toluene (common solvent) can be difficult to partition cleanly; EtOAc improves phase separation.

-

-

Filtration (Conditional): If a white precipitate is visible, it is likely the symmetrical urea byproduct. Filter this off before extraction.

Phase 2: The "Sandwich" Wash (The Critical Step)

This sequence relies on pKa differences to selectively strip impurities.

-

Wash 1: Mild Acid (5% Citric Acid)

-

Action: Protonates residual

and other basic amines, moving them to the aqueous layer. -

Safety: Citric acid is too weak to deprotect the Boc group at room temperature.

-

-

Wash 2: Water [3]

-

Action: Removes bulk citric acid.

-

-

Wash 3: Saturated

(Sodium Bicarbonate) [4]-

Action: This is the most important step. It converts the diphenylphosphate byproduct (acidic) and unreacted starting material (carboxylic acid) into their water-soluble sodium salts.

-

Validation: Check the pH of the aqueous layer. It must be basic (

).

-

-

Wash 4: Brine (Saturated NaCl) [3]

-

Action: Dehydrates the organic layer.[3]

-

Phase 3: Isolation

-